Riddelline
Overview
Description
Riddelline is a naturally occurring pyrrolizidine alkaloid, primarily found in plants of the genus Senecio, such as Senecio riddellii . It is a colorless to off-white crystalline solid at room temperature and has a melting point of 197° to 198°C . This compound is known for its toxic and carcinogenic properties, making it a subject of interest in toxicology and pharmacology .
Mechanism of Action
Target of Action
Riddelline, a naturally occurring pyrrolizidine alkaloid , primarily targets the DNA in cells . It is metabolized in the liver to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), which have been shown to cause tumors in rodents .
Mode of Action
The reactive metabolites, R- and S-DHP, can bind to DNA, which may be a key step leading to its genotoxicity and tumorigenicity . This interaction with DNA introduces covalent cross-linking , which can lead to mutations and potentially cancer .
Biochemical Pathways
This compound affects the cellular detoxification pathways . It’s also worth noting that any pyrrolizidine alkaloid that is metabolized to DHP will be carcinogenic in rodents .
Pharmacokinetics
This compound and other pyrrolizidine alkaloids are absorbed primarily via ingestion, distributed to the liver, and excreted in the urine and feces . The compound is soluble in chloroform, acetone, and ethanol, and is sparingly soluble in water . As a solid, it is stable at room temperature in diffuse light for 12 months or longer .
Result of Action
The molecular and cellular effects of this compound’s action are significant. This compound has been observed to increase mutations in endothelial cells in the liver of rats . It causes tumors at several different tissue sites in mice and rats, and early onset of tumors in rats . It also exhibits significant non-cancer toxicity and pathology .
Biochemical Analysis
Biochemical Properties
Riddelline is metabolized in the liver to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), by the cytochrome P450 isozymes CYP3A and CYP2B6 . Both R- and S-DHP have been shown to cause tumors in rodents . DHP can bind DNA, which may be a key step leading to its genotoxicity and tumorigenicity .
Cellular Effects
This compound has been shown to cause tumors at several different tissue sites in mice and rats . Administration of this compound caused blood-vessel cancer (hemangiosarcoma) of the liver in male mice and in rats of both sexes . It also caused benign liver tumors (hepatocellular adenoma) and mononuclear-cell leukemia in rats of both sexes .
Molecular Mechanism
This compound itself is not toxic; rather its metabolism in the liver contributes to its toxicity . This compound can be hydrolyzed in the liver into riddelliine N-oxide, which like riddelliine is not a toxic substance . This pathway is considered a detoxicating reaction .
Temporal Effects in Laboratory Settings
This compound is a colorless to off-white crystalline solid at room temperature and has a melting point of 197° to 198 °C . It is soluble in chloroform, acetone, and ethanol, and is sparingly soluble in water . As a solid, it is stable at room temperature in diffuse light for 12 months or longer .
Dosage Effects in Animal Models
Oral exposure to this compound caused tumors at several different tissue sites in mice and rats and early onset of tumors in rats
Metabolic Pathways
Riddelliine and other pyrrolizidine alkaloids are absorbed primarily via ingestion, distributed to the liver, and excreted in the urine and feces . Riddelliine is metabolized in the liver to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), by the cytochrome P450 isozymes CYP3A and CYP2B6 .
Transport and Distribution
Riddelliine and other pyrrolizidine alkaloids are absorbed primarily via ingestion, distributed to the liver, and excreted in the urine and feces
Subcellular Localization
Given that it is metabolized in the liver, it can be inferred that it is localized in the liver cells .
Preparation Methods
Riddelline is produced naturally by various plants in the genus Senecio. The synthesis of riddelliine involves the conversion of ornithine and arginine into retronecine . This process includes several steps:
Conversion of Arginine to Putrescine: Arginine (or its precursor ornithine) is converted into putrescine.
Formation of Homospermidine: Putrescine is then converted into homospermidine.
Oxidation to Dialdehydeamine: Homospermidine is oxidized into dialdehydeamine.
Intramolecular Mannich Reaction: Dialdehydeamine undergoes an intramolecular Mannich reaction to produce trachelanthamidine.
Conversion to Supinidine: Trachelanthamidine is converted into supinidine, the final intermediate to producing retronecine.
Chemical Reactions Analysis
Riddelline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form riddelliine N-oxide.
Substitution: This compound can undergo substitution reactions, particularly involving its ester bonds.
Common reagents and conditions used in these reactions include oxidizing agents for the oxidation process and reducing agents for the reduction process. The major products formed from these reactions are riddelliine N-oxide and its reduced form, riddelliine.
Scientific Research Applications
Riddelline has several scientific research applications:
Toxicology: This compound is used to study the toxic effects of pyrrolizidine alkaloids on the liver and other organs.
Carcinogenicity Studies: It is employed in research to understand the mechanisms of carcinogenesis, particularly in the liver.
Genotoxicity: This compound is used to investigate the genotoxic effects of pyrrolizidine alkaloids, including the formation of DNA adducts.
Pharmacology: Research on riddelliine helps in understanding the metabolism and detoxification pathways of pyrrolizidine alkaloids.
Comparison with Similar Compounds
Riddelline is part of a class of compounds known as pyrrolizidine alkaloids. Similar compounds include:
Lasiocarpine: Another pyrrolizidine alkaloid known for its liver toxicity.
Comfrey (Symphytum officinale): Contains pyrrolizidine alkaloids that are hepatotoxic and carcinogenic.
This compound is unique due to its specific structure, consisting of a macrocyclic diester of retronecine and riddelliic acid . This structure contributes to its distinct toxicological and carcinogenic properties compared to other pyrrolizidine alkaloids .
Properties
IUPAC Name |
(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNNZDUGWLODJ-RAYFHMIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
Record name | RIDDELLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026006 | |
Record name | Riddelliine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Riddelline is a colorless to off-white crystalline solid. Starts turning brown at approximately 329 °F; is blackish-brown at melting point. (NTP, 1992), Colorless solid; [INCHEM] Colorless to off white solid; [CAMEO] | |
Record name | RIDDELLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Riddelline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6966 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992) | |
Record name | RIDDELLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, ... A DNA adduct profile was detected in the livers of female F344 rats fed riddelliine, and a dose-response relationship was obtained for the level of the total (eight) DHR-derived DNA adducts and the level of the DHR-3'-dGMP adducts. These results suggest that riddelliine induces liver tumors in rats through a genotoxic mechanism and the eight DHR-derived DNA adducts are likely to contribute to liver tumor development., ... Riddelliine induces liver tumors in rats through a genotoxic mechanism involving the formation of (+/-)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which reacts with DNA to form a set of eight DNA adducts. | |
Record name | RIDDELLIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
23246-96-0 | |
Record name | RIDDELLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Riddelline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23246-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Riddelline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023246960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Riddelliine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIDDELLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81YO8GX9J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RIDDELLIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
369 °F (NTP, 1992), 197-198 (decomposes) | |
Record name | RIDDELLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | RIDDELLIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.